(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide (E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 865544-91-8
VCID: VC4307295
InChI: InChI=1S/C18H17FN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
SMILES: CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C18H17FN2O3S
Molecular Weight: 360.4

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

CAS No.: 865544-91-8

Cat. No.: VC4307295

Molecular Formula: C18H17FN2O3S

Molecular Weight: 360.4

* For research use only. Not for human or veterinary use.

(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide - 865544-91-8

Specification

CAS No. 865544-91-8
Molecular Formula C18H17FN2O3S
Molecular Weight 360.4
IUPAC Name N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide
Standard InChI InChI=1S/C18H17FN2O3S/c1-4-21-13-7-6-12(19)10-16(13)25-18(21)20-17(22)11-5-8-14(23-2)15(9-11)24-3/h5-10H,4H2,1-3H3
Standard InChI Key ICMJJRRWMSAXTH-CZIZESTLSA-N
SMILES CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=C(C=C3)OC)OC

Introduction

Key Molecular Information:

PropertyDetails
Molecular FormulaC18H17FN2O3S
Molecular Weight360.40 g/mol
Functional GroupsBenzothiazole, amide, imine, methoxy groups
Chemical BondingContains aromatic rings, polar functional groups (amide), and halogen atom

Synthesis

The synthesis of this compound likely involves:

  • Formation of the Benzothiazole Core: Starting from commercially available precursors such as ortho-aminothiophenols and ethyl halides, the benzothiazole scaffold can be synthesized via cyclization reactions.

  • Introduction of Fluorine Substitution: Fluorination at position 6 may be achieved using selective electrophilic fluorination reagents.

  • Coupling with Dimethoxybenzamide: The final step involves condensation between the benzothiazole derivative and 3,4-dimethoxybenzamide in the presence of a suitable dehydrating agent to form the imine bond.

General Reaction Scheme:

Benzothiazole Derivative+Dimethoxybenzamide(E)N(3-ethyl-6-fluorobenzo[d]thiazol2(3H)-ylidene)-3,4-dimethoxybenzamide\text{Benzothiazole Derivative} + \text{Dimethoxybenzamide} \rightarrow (E)-N-(3\text{-ethyl}\text{-6-fluoro}\text{benzo}[d]\text{thiazol}-2(3H)\text{-ylidene})\text{-3,4-dimethoxybenzamide}

Potential Biological Activities

Compounds containing benzothiazole and benzamide moieties are widely studied for their pharmacological properties. While specific studies on this compound are not available, its structural features suggest potential activities such as:

Anticancer Activity

  • Benzothiazoles are known for their cytotoxic effects against various cancer cell lines. The fluorine atom enhances lipophilicity and metabolic stability, potentially improving anticancer efficacy.

Antimicrobial Activity

  • The presence of electron-donating methoxy groups and a fluorinated aromatic system may contribute to antimicrobial properties against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

  • The imine bond and benzamide group may allow this compound to act as an inhibitor of enzymes such as kinases or oxidoreductases.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques would typically be employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H NMR: Identifies hydrogen environments in aromatic rings and aliphatic chains.

    • 13C^{13}C NMR: Confirms carbon skeleton.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups (e.g., C=O stretch for amide, C-F bond).

  • X-Ray Crystallography:

    • Provides detailed three-dimensional structural information.

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